

Application Notes and Protocols for NNC-55-0396 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC-55-0396 is a potent and selective T-type calcium channel blocker, specifically targeting Ca(v)3.1 channels.[1][2][3][4][5] Its ability to modulate intracellular calcium levels makes it a valuable tool for investigating the role of T-type calcium channels in various physiological and pathological processes. These application notes provide detailed protocols for utilizing **NNC-55-0396** in cell culture experiments to study its effects on angiogenesis, cholesterol efflux, and other cellular functions.

Mechanism of Action

NNC-55-0396 is a structural analog of mibefradil, but with higher selectivity for T-type over high-voltage-activated (HVA) Ca2+ channels.[2] It inhibits the influx of calcium through Ca(v)3.1 T-type channels, which are implicated in a variety of cellular processes including cell proliferation, differentiation, and signaling. By blocking these channels, **NNC-55-0396** has been shown to suppress hypoxia-inducible factor- 1α (HIF- 1α) signal transduction, thereby inhibiting angiogenesis.[5][6] Additionally, it has been demonstrated to promote cholesterol efflux and reduce intracellular lipid accumulation.[7]

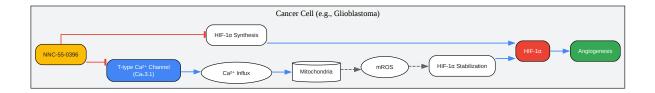
Data Presentation



The following table summarizes the quantitative data regarding the activity of **NNC-55-0396** from various studies.

Parameter	Cell Line/System	Value	Reference
IC50 for Ca(v)3.1 T-type channels	HEK293 cells expressing recombinant Ca(v)3.1	~7 μM	[2]
IC50 for Ca(v)3.1 T- type channels	INS-1 cells	6.8 μΜ	[1][3][4]
Effect on HVA Ca2+ currents	INS-1 cells	No detectable effect at 100 μM	[2][3]
Inhibition of T-type Ca2+ current	HEK 293/α1G cells	>50% at 8 µM	[1]

Signaling Pathway of NNC-55-0396 in Anti-Angiogenesis



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Caption: NNC-55-0396 inhibits angiogenesis by blocking T-type Ca^{2+} channels and suppressing HIF-1 α .



Signaling Pathway of NNC-55-0396 in Cholesterol Efflux

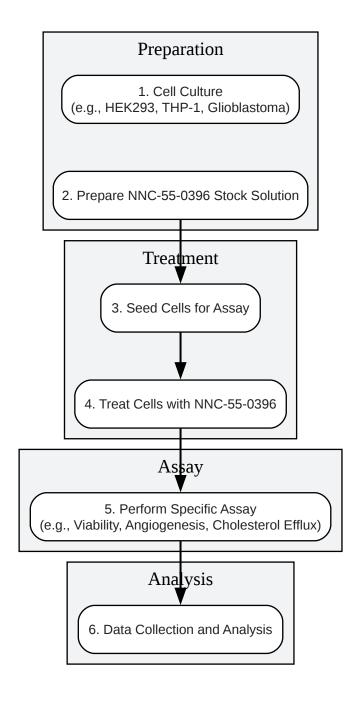


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Caption: NNC-55-0396 promotes cholesterol efflux via the p38/JNK-LXRα-ABCA1/G1 pathway.

Experimental Protocols General Experimental Workflow





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Caption: General workflow for cell-based assays using NNC-55-0396.

Protocol 1: Cell Culture and Maintenance

This protocol provides general guidelines for culturing cell lines relevant to **NNC-55-0396** studies. Specific media and conditions may vary based on the cell line.



Materials:

- HEK293, THP-1, or glioblastoma cell lines
- Dulbecco's Modified Eagle's Medium (DMEM) for HEK293 and glioblastoma cells
- RPMI-1640 medium for THP-1 cells
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA solution
- Cell culture flasks, plates, and other consumables

Procedure:

- Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
- Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.
- Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into an appropriate culture flask.
- Cell Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
- Cell Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA (for adherent cells), and re-seed into new flasks at a lower density. For suspension cells like THP-1, dilute the cell suspension with fresh medium.

Protocol 2: Preparation of NNC-55-0396 Stock Solution



Materials:

- NNC-55-0396 dihydrochloride (M.Wt: 564.57)[3]
- Sterile water or DMSO
- Sterile microcentrifuge tubes

Procedure:

- NNC-55-0396 is soluble in water up to 25 mM.[3]
- To prepare a 10 mM stock solution in water, dissolve 5.65 mg of NNC-55-0396 dihydrochloride in 1 mL of sterile water.
- Vortex briefly to ensure complete dissolution.
- Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 3: In Vitro Angiogenesis Assay (Tube Formation Assay)

This protocol is designed to assess the anti-angiogenic effects of **NNC-55-0396** on endothelial cells (e.g., HUVECs) or in co-culture with tumor cells.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium
- Matrigel Basement Membrane Matrix
- 24-well tissue culture plates
- NNC-55-0396 stock solution



Calcein AM (for visualization)

Procedure:

- Plate Coating: Thaw Matrigel on ice and coat the wells of a 24-well plate with a thin layer.
 Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.
- Cell Seeding: Harvest HUVECs and resuspend them in a serum-free medium containing various concentrations of NNC-55-0396 (e.g., 0, 1, 5, 10 μM).
- Incubation: Seed the HUVEC suspension onto the Matrigel-coated wells. Incubate at 37°C for 4-12 hours.
- Visualization: Stain the cells with Calcein AM and visualize the tube-like structures under a fluorescence microscope.
- Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

Protocol 4: Cholesterol Efflux Assay

This protocol measures the ability of **NNC-55-0396** to promote cholesterol efflux from macrophages.

Materials:

- THP-1 monocytes
- PMA (Phorbol 12-myristate 13-acetate)
- RPMI-1640 medium with 10% FBS
- [3H]-cholesterol
- Apolipoprotein A-I (ApoA-I) or HDL
- NNC-55-0396 stock solution
- Scintillation counter and fluid



Procedure:

- Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
- Cholesterol Loading: Label the differentiated macrophages with [3H]-cholesterol in serumcontaining medium for 24 hours.
- Equilibration and Treatment: Wash the cells and equilibrate in serum-free medium for 18-24 hours. Then, treat the cells with various concentrations of NNC-55-0396 for a specified period (e.g., 24 hours).
- Efflux Induction: Induce cholesterol efflux by adding ApoA-I or HDL to the medium and incubate for 4-6 hours.
- Measurement: Collect the supernatant and lyse the cells. Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
- Calculation: Calculate the percentage of cholesterol efflux as (radioactivity in the medium / (radioactivity in the medium + radioactivity in the cell lysate)) x 100.

Conclusion

NNC-55-0396 serves as a critical pharmacological tool for investigating the roles of T-type calcium channels in health and disease. The protocols outlined in these application notes provide a framework for conducting cell-based assays to explore its therapeutic potential in areas such as oncology and cardiovascular disease. Researchers should optimize these protocols based on their specific cell lines and experimental objectives.

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